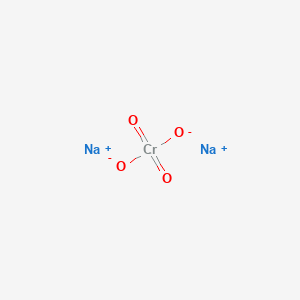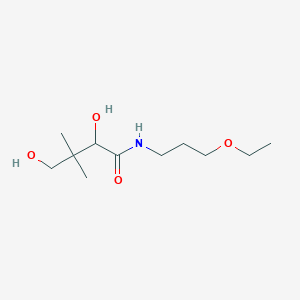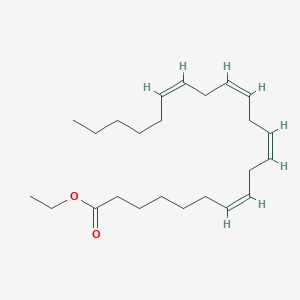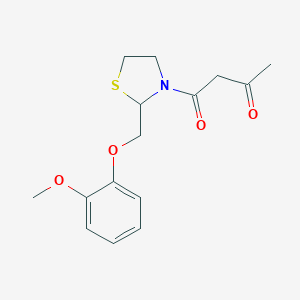
3-(1,3-Dioxobutyl)-2-((2-methoxyphenoxy)methyl)thiazolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,3-Dioxobutyl)-2-((2-methoxyphenoxy)methyl)thiazolidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DMBT and is a thiazolidine derivative that has a unique structure and properties.
Mechanism Of Action
The mechanism of action of DMBT is not fully understood. However, it is believed that DMBT exerts its effects through the modulation of various signaling pathways in the body. For example, DMBT has been shown to inhibit the activity of NF-κB, which is a transcription factor that plays a crucial role in inflammation and cancer. DMBT has also been shown to activate the AMPK pathway, which is a key regulator of energy metabolism.
Biochemical And Physiological Effects
DMBT has been shown to have various biochemical and physiological effects in the body. For example, DMBT has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. DMBT has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Moreover, DMBT has been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
Advantages And Limitations For Lab Experiments
The advantages of using DMBT in lab experiments are its unique structure and properties, which make it a versatile compound for various applications. Moreover, DMBT is relatively easy to synthesize and purify, making it a cost-effective option for research. However, the limitations of using DMBT in lab experiments are its low solubility in water and its potential toxicity at high concentrations. Therefore, researchers need to carefully consider the concentration and solvent used when working with DMBT.
Future Directions
There are several future directions for research on DMBT. One area of research is the development of DMBT-based drugs for the treatment of various diseases such as cancer and diabetes. Another area of research is the synthesis of DMBT-based functional materials for various applications such as catalysis and energy storage. Moreover, further studies are needed to fully understand the mechanism of action of DMBT and its potential toxicity in vivo.
Conclusion
In conclusion, DMBT is a thiazolidine derivative that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method of DMBT involves the reaction of 2-(2-methoxyphenoxy) acetaldehyde with 3-mercaptopropionic acid in the presence of a base. DMBT has been extensively studied for its potential applications in medicine, agriculture, and material science. The mechanism of action of DMBT is not fully understood, but it is believed to modulate various signaling pathways in the body. DMBT has various biochemical and physiological effects in the body, and its advantages and limitations for lab experiments should be carefully considered. There are several future directions for research on DMBT, including the development of DMBT-based drugs and functional materials, and further studies on its mechanism of action and toxicity.
Synthesis Methods
The synthesis method of DMBT involves the reaction of 2-(2-methoxyphenoxy) acetaldehyde with 3-mercaptopropionic acid in the presence of a base. The reaction results in the formation of DMBT, which is then purified through recrystallization. The purity of the compound is confirmed through various analytical techniques such as NMR, IR, and mass spectrometry.
Scientific Research Applications
DMBT has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, DMBT has shown promising results in the treatment of various diseases such as cancer, diabetes, and inflammation. In agriculture, DMBT has been used as a plant growth regulator, which enhances the growth and yield of crops. In material science, DMBT has been used as a precursor for the synthesis of various functional materials such as polymers and nanoparticles.
properties
CAS RN |
126127-93-3 |
|---|---|
Product Name |
3-(1,3-Dioxobutyl)-2-((2-methoxyphenoxy)methyl)thiazolidine |
Molecular Formula |
C15H19NO4S |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
1-[2-[(2-methoxyphenoxy)methyl]-1,3-thiazolidin-3-yl]butane-1,3-dione |
InChI |
InChI=1S/C15H19NO4S/c1-11(17)9-14(18)16-7-8-21-15(16)10-20-13-6-4-3-5-12(13)19-2/h3-6,15H,7-10H2,1-2H3 |
InChI Key |
FYOLSEYQFRHYTG-UHFFFAOYSA-N |
SMILES |
CC(=O)CC(=O)N1CCSC1COC2=CC=CC=C2OC |
Canonical SMILES |
CC(=O)CC(=O)N1CCSC1COC2=CC=CC=C2OC |
synonyms |
1-[2-[(2-methoxyphenoxy)methyl]thiazolidin-3-yl]butane-1,3-dione |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



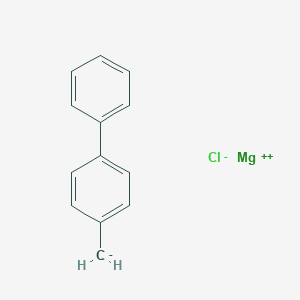
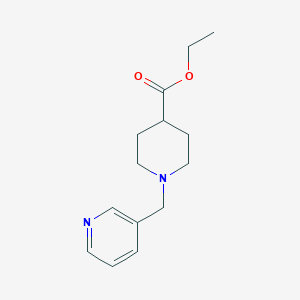

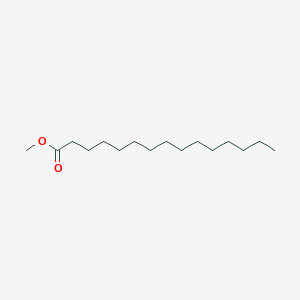
![7',19'-Bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]spiro[2-benzofuran-3,13'-2-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4(9),5,7,10,15,17(22),18,20-decaene]-1-one](/img/structure/B153904.png)
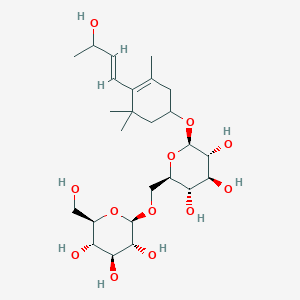
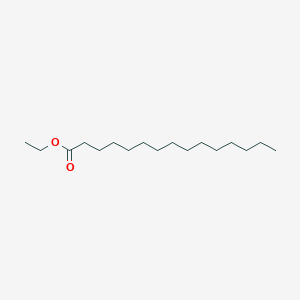
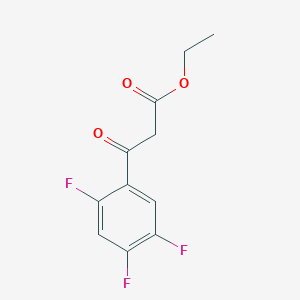
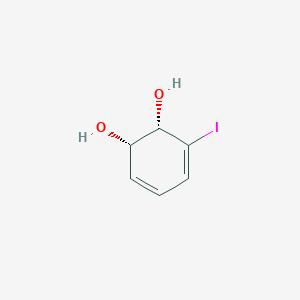
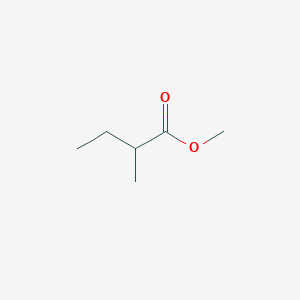
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-12-Acetyloxy-1,2,4-trihydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] (2R,3S)-3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoate](/img/structure/B153920.png)
